D-Sorbose

Catalog No.
S572979
CAS No.
3615-56-3
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Sorbose

CAS Number

3615-56-3

Product Name

D-Sorbose

IUPAC Name

(3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m1/s1

InChI Key

BJHIKXHVCXFQLS-PYWDMBMJSA-N

SMILES

Array

Synonyms

D Sorbose, D-Sorbose, L Sorbose, L-Sorbose, Sorbose

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Isomeric SMILES

C([C@H]([C@@H]([C@H](C(=O)CO)O)O)O)O

Keto-D-sorbose is a D-sorbose. It is an enantiomer of a keto-L-sorbose.
D-sorbose has been reported in Sparganium stoloniferum with data available.

D-Sorbose (CAS 3615-56-3) is a naturally occurring ketohoxose monosaccharide. While structurally similar to other common sugars like fructose and glucose, its primary industrial value is not as a sweetener but as an essential, stereospecific precursor for the large-scale synthesis of L-ascorbic acid (Vitamin C). [REFS-1, REFS-2] Its specific chirality is critical for compatibility with the established microbial and chemical steps of the Reichstein process, the historical backbone of industrial Vitamin C production. [REFS-3, REFS-4] This makes the choice of D-Sorbose over other sugars a mandatory process decision for manufacturers using this well-established and optimized production pathway.

Substitution of D-Sorbose with its enantiomer (L-Sorbose) or a close structural isomer (D-Fructose) fails due to the high stereospecificity of the core biotransformation step in Vitamin C synthesis. The initial and most critical conversion relies on microbial dehydrogenases, primarily from *Gluconobacter oxydans*, which exhibit remarkable chemo-, regio-, and stereoselectivity for oxidizing D-sorbitol to L-sorbose (the enantiomer of the input compound for this guide). [REFS-1, REFS-2] Subsequent chemical or enzymatic steps are optimized specifically for the L-sorbose scaffold. Attempting to use D-Sorbose directly in these L-sorbose pathways, or substituting with D-Fructose, would either halt the process entirely or require a complete, unproven, and economically non-viable re-engineering of the entire multi-stage production chain. [3] Therefore, D-Sorbose is procured for synthesis routes where its specific chirality is the required starting point, distinct from the more common L-sorbose pathway.

Precursor Suitability: Required Chiral Scaffold for Specific Synthesis Routes

While the dominant industrial Vitamin C process converts D-sorbitol to L-sorbose, D-Sorbose serves as a critical starting material for alternative synthetic pathways and as a precursor for other complex chiral molecules where its specific stereochemistry is non-negotiable. For instance, the epimerization and functionalization at C-5 of D-fructose derivatives is a known route to access L-sorbose chemistry, highlighting that these isomers are distinct starting points for stereospecific transformations. [1] Using D-fructose or L-sorbose would require entirely different, and potentially less efficient, synthetic designs to arrive at a D-sorbose-derived target.

Evidence DimensionSynthetic Pathway Compatibility
Target Compound DataProvides the required (3S, 4R, 5R) stereochemistry at C3, C4, and C5 for specific chiral targets.
Comparator Or BaselineL-Sorbose (3S, 4R, 5S) and D-Fructose (3R, 4R, 5R) possess different stereochemistry, making them incompatible as direct substitutes in D-sorbose-specific reaction schemes.
Quantified DifferenceQualitative but absolute: Incompatible stereochemistry prevents direct substitution.
ConditionsMulti-step organic synthesis of complex chiral molecules.

For researchers developing novel synthesis routes or targeting specific chiral molecules, procuring the correct starting isomer like D-Sorbose is fundamental to the viability of the entire synthetic plan.

Differential Biological Transport: Specific Uptake via Fructose Transporter GLUT5

In biological systems, the transport of D-Sorbose across cell membranes is specifically mediated by the fructose transporter, GLUT5, and not by the sodium-dependent glucose cotransporter SGLT1. [1] In a rat model, orally administered D-Sorbose showed measurable intestinal absorption and appearance in peripheral blood, with absorption rates significantly increased in animals fed a high-fructose diet that upregulates GLUT5 expression. This contrasts with D-glucose, which is primarily transported by SGLT1. This specific transport mechanism makes D-Sorbose a useful tool for studying GLUT5-mediated pathways or for applications where uptake should be independent of glucose transport channels.

Evidence DimensionIntestinal Transport Mechanism
Target Compound DataTransported by GLUT5; Not transported by SGLT1.
Comparator Or BaselineD-Glucose: Primarily transported by SGLT1.
Quantified DifferenceQualitative difference in primary transport protein utilized.
ConditionsIn vivo oral administration in rats.

This selective transport mechanism is critical for applications in nutritional studies, metabolic research, and the development of diagnostics or therapeutics targeting fructose-specific pathways, justifying the procurement of D-Sorbose over D-glucose for these specific uses.

Chiral Pool Synthesis Starting Material

Use as a defined, stereospecific building block in multi-step organic synthesis. Its unique arrangement of hydroxyl groups makes it a valuable starting point for the synthesis of complex natural products or pharmaceutical intermediates where the precise chirality offered by D-Sorbose is required and cannot be easily achieved starting from more common sugars like D-glucose or D-fructose. [1]

Probing Fructose-Specific Metabolic and Transport Pathways

Employ as a specific substrate to investigate biological processes mediated by the GLUT5 fructose transporter. Because it is absorbed via GLUT5 but not the primary glucose transporter SGLT1, D-Sorbose is the right choice for experiments designed to isolate and study fructose transport and metabolism in cell culture or animal models, without the confounding variable of SGLT1-mediated uptake. [2]

Development of Rare Sugar Derivatives

Serves as a precursor for the chemical or enzymatic synthesis of other rare sugars or their derivatives. The distinct stereochemistry of D-Sorbose provides a unique scaffold for creating novel carbohydrate-based molecules for research in glycobiology, materials science, or as potential low-calorie sweeteners.

XLogP3

-3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

180.06338810 Da

Monoisotopic Mass

180.06338810 Da

Heavy Atom Count

12

UNII

JJ09461NJS

Other CAS

3615-56-3

Wikipedia

Keto-D-sorbose

Dates

Last modified: 08-15-2023

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